molecular formula C6H11NO4 B6237264 4-[hydroxy(methyl)carbamoyl]butanoic acid CAS No. 1227689-77-1

4-[hydroxy(methyl)carbamoyl]butanoic acid

Cat. No. B6237264
CAS RN: 1227689-77-1
M. Wt: 161.2
InChI Key:
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Description

4-[Hydroxy(methyl)carbamoyl]butanoic acid (HMBCA) is a naturally occurring organic compound that is found in many organisms. It is a carboxylic acid with a hydroxy-methyl group attached to the fourth carbon. HMBCA is a key intermediate in the metabolism of amino acids, carbohydrates, and lipids. It is also involved in the synthesis of several important compounds, including neurotransmitters and hormones. HMBCA has a wide range of applications in various scientific fields, including biochemistry, pharmacology, and nutrition.

Mechanism of Action

4-[hydroxy(methyl)carbamoyl]butanoic acid is believed to act as an allosteric inhibitor of the enzyme acetyl-CoA carboxylase (ACC). ACC is an enzyme involved in the regulation of fatty acid synthesis, and it is inhibited by 4-[hydroxy(methyl)carbamoyl]butanoic acid. 4-[hydroxy(methyl)carbamoyl]butanoic acid binds to the active site of ACC, preventing the enzyme from catalyzing the formation of fatty acids.
Biochemical and Physiological Effects
4-[hydroxy(methyl)carbamoyl]butanoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the synthesis of fatty acids and to increase the production of ketone bodies. It has also been found to increase insulin sensitivity and to reduce the risk of type 2 diabetes. In addition, 4-[hydroxy(methyl)carbamoyl]butanoic acid has been found to reduce inflammation and to improve cardiovascular health.

Advantages and Limitations for Lab Experiments

The use of 4-[hydroxy(methyl)carbamoyl]butanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It also has a wide range of applications in various scientific fields, making it a useful tool for researchers. However, there are some limitations to the use of 4-[hydroxy(methyl)carbamoyl]butanoic acid in laboratory experiments. It is a relatively unstable compound, and it can be easily degraded by oxidation. In addition, it is not suitable for use in long-term experiments due to its instability.

Future Directions

4-[hydroxy(methyl)carbamoyl]butanoic acid has a wide range of potential applications in scientific research, and there are several avenues for future research. One potential direction is to investigate the effects of 4-[hydroxy(methyl)carbamoyl]butanoic acid on other metabolic pathways, such as those involved in glucose and lipid metabolism. In addition, research could be conducted to explore the potential therapeutic applications of 4-[hydroxy(methyl)carbamoyl]butanoic acid, such as its use as an anti-obesity agent or as an anti-inflammatory agent. Finally, further studies could be conducted to investigate the safety and efficacy of 4-[hydroxy(methyl)carbamoyl]butanoic acid in clinical trials.

Synthesis Methods

4-[hydroxy(methyl)carbamoyl]butanoic acid can be synthesized from 4-hydroxybutanoic acid using a two-step process. In the first step, 4-hydroxybutanoic acid is converted to 4-hydroxymethylbutanoic acid using a palladium-catalyzed cross-coupling reaction. The second step involves the addition of a methyl group to the fourth carbon of the 4-hydroxymethylbutanoic acid, yielding 4-[hydroxy(methyl)carbamoyl]butanoic acid. This reaction is catalyzed by a palladium-copper catalyst, and the reaction is usually completed in a few hours.

Scientific Research Applications

4-[hydroxy(methyl)carbamoyl]butanoic acid has been studied extensively in scientific research. It has been used as a model compound in studies of enzyme kinetics, metabolic pathways, and drug discovery. It has also been used to study the structure and function of proteins, as well as the regulation of gene expression. 4-[hydroxy(methyl)carbamoyl]butanoic acid has been studied in the context of obesity and metabolic syndrome, and it has been found to be involved in the regulation of energy and lipid metabolism.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[hydroxy(methyl)carbamoyl]butanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "Butanoic acid", "Methanol", "Hydroxylamine", "Sodium hydroxide", "Methyl chloroformate", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting butanoic acid with methanol and hydroxylamine in the presence of sodium hydroxide to form methyl 4-(hydroxyamino)butanoate.", "Step 2: Protection of hydroxyl group by reacting methyl 4-(hydroxyamino)butanoate with methyl chloroformate in the presence of diethyl ether and sodium bicarbonate to form methyl 4-(methoxycarbonyl)-4-(hydroxyamino)butanoate.", "Step 3: Deprotection of hydroxyl group by reacting methyl 4-(methoxycarbonyl)-4-(hydroxyamino)butanoate with hydrochloric acid to form 4-(methoxycarbonyl)butanamide.", "Step 4: Deprotection of amino group by reacting 4-(methoxycarbonyl)butanamide with sodium hydroxide to form 4-(hydroxymethyl)butanamide.", "Step 5: Formation of carbamate group by reacting 4-(hydroxymethyl)butanamide with methyl chloroformate in the presence of diethyl ether and sodium bicarbonate to form 4-[hydroxy(methyl)carbamoyl]butanoic acid." ] }

CAS RN

1227689-77-1

Product Name

4-[hydroxy(methyl)carbamoyl]butanoic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.2

Purity

0

Origin of Product

United States

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